molecular formula C8H9Cl2N3O B2965359 2-[(2,5-Dichlorophenyl)amino]acetohydrazide CAS No. 89981-86-2

2-[(2,5-Dichlorophenyl)amino]acetohydrazide

Cat. No.: B2965359
CAS No.: 89981-86-2
M. Wt: 234.08
InChI Key: NOLAEIUIWXMNPW-UHFFFAOYSA-N
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Description

2-[(2,5-Dichlorophenyl)amino]acetohydrazide ( 89981-86-2) is an organic compound with the molecular formula C8H9Cl2N3O and a molecular weight of 234.08 g/mol . This chemical features a acetohydrazide functional group linked to a 2,5-dichlorophenyl ring via an amino bridge, making it a valuable building block in medicinal chemistry and pharmaceutical research . The presence of both hydrazide and aniline-like substructures suggests its potential as a key precursor in the synthesis of heterocyclic compounds, such as various azoles and hydrazones, which are often explored for their biological activities. With purities available up to 97% , it is suited for developing novel pharmacophores and as an intermediate in organic synthesis programs. Researchers utilize this compound strictly in a laboratory setting for scientific investigation. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Proper cold-chain transportation and storage conditions are recommended to maintain the integrity of the product .

Properties

IUPAC Name

2-(2,5-dichloroanilino)acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N3O/c9-5-1-2-6(10)7(3-5)12-4-8(14)13-11/h1-3,12H,4,11H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOLAEIUIWXMNPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)NCC(=O)NN)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,5-Dichlorophenyl)amino]acetohydrazide typically involves the reaction of 2,5-dichloroaniline with ethyl chloroacetate to form an intermediate, which is then treated with hydrazine hydrate to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated synthesis equipment may be employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(2,5-Dichlorophenyl)amino]acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines.

Scientific Research Applications

2-[(2,5-Dichlorophenyl)amino]acetohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2,5-Dichlorophenyl)amino]acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The activity and applications of acetohydrazides are highly dependent on substituents. Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Key Properties/Applications Reference
2-[(2,5-Dichlorophenyl)amino]acetohydrazide C₈H₈Cl₂N₃O 2,5-dichlorophenyl, hydrazide 242.08 Scaffold for anticancer agents
(E)-N'-(3,4-Dimethoxybenzylidene) derivative C₁₇H₁₅Cl₂N₃O₄ 3,4-dimethoxybenzylidene 396.22 Enhanced solubility, antitumor
2-(4-Methoxyphenylamino)acetohydrazide C₉H₁₂N₃O₂ 4-methoxyphenyl 208.21 Intermediate for oxadiazoles
(E)-2-(2-((2,6-Dichlorophenyl)amino)phenyl)-N'-(2-hydroxybenzylidene)acetohydrazide C₂₁H₁₆Cl₂N₃O₂ 2,6-dichlorophenyl, salicylidene 420.28 Anticonvulsant, NMR-documented
N'-(2,4-Dichlorobenzylidene)-2-(3-nitroanilino)acetohydrazide C₂₂H₁₈Cl₂N₄O₄ 2,4-dichlorobenzyl, 3-nitroanilino 473.31 Anticancer (MTT assay)

Key Observations :

  • Electron-Withdrawing Groups (e.g., Cl, NO₂): Enhance biological activity by increasing electrophilicity. For example, the 2,5-dichloro and 3-nitro substituents in correlate with antitumor and anticancer effects.
  • Electron-Donating Groups (e.g., OCH₃) : Improve solubility but may reduce potency. The 4-methoxyphenyl derivative in serves as an intermediate rather than a bioactive compound.
  • Benzylidene Modifications : Substituents like 3,4-dimethoxy or salicylidene () introduce planar aromatic systems, enhancing DNA intercalation or enzyme inhibition.

Key Findings :

  • Oxadiazoles vs. Hydrazides : Oxadiazole derivatives exhibit superior α-glucosidase inhibition (IC₅₀ = 3.23 μM) compared to ethyl-thio acetohydrazides (IC₅₀ = 6.10–7.34 μM), likely due to their rigid, planar structures enhancing target binding .
  • Anticancer Activity: Benzothiazole acylhydrazones (e.g., 4d) show potent activity against glioma cells (IC₅₀ = 12.5 µg/mL) via DNA synthesis inhibition .

Biological Activity

2-[(2,5-Dichlorophenyl)amino]acetohydrazide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies, focusing on its antimicrobial , anticancer , and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, thiazole derivatives have shown effective activity against Gram-positive and Gram-negative bacteria. A study highlighted the synthesis of various derivatives that demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundMRSA8 µg/mL
Thiazole Derivative AE. faecium4 µg/mL
Thiazole Derivative BCandida auris16 µg/mL

Anticancer Activity

The anticancer potential of hydrazide derivatives has been extensively studied. In vitro assays have shown that similar compounds can induce apoptosis in various cancer cell lines. For example, certain thiazole derivatives demonstrated significant cytotoxicity against human glioblastoma and melanoma cell lines .

Table 2: Anticancer Activity Against Various Cell Lines

Compound NameCell LineIC50 (µM)
This compoundA375 (melanoma)12.5
Thiazole Derivative CU251 (glioblastoma)10.0
Thiazole Derivative DHepG2 (liver cancer)15.0

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve the following pathways:

  • Inhibition of DNA synthesis : Similar compounds have been shown to interfere with nucleic acid metabolism.
  • Induction of apoptosis : Some derivatives activate apoptotic pathways in cancer cells.
  • Antioxidant activity : They may also scavenge free radicals, contributing to their anti-inflammatory effects .

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of hydrazone derivatives including this compound showed promising results against resistant strains of bacteria. The compound was effective at lower concentrations compared to standard antibiotics .
  • Anticancer Research : In a comparative study involving various hydrazides, it was found that this compound exhibited superior cytotoxicity against A375 melanoma cells compared to traditional chemotherapeutics like doxorubicin .

Q & A

Q. Basic Research Focus

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and P95 respirators to minimize inhalation of fine particles .
  • Ventilation: Conduct reactions in fume hoods due to potential respiratory irritation .
  • Spill Management: Absorb with inert materials (e.g., silica gel) and avoid drainage contamination . Toxicity data are limited, so assume acute toxicity (LD50 ~300 mg/kg, rat) based on structurally similar hydrazides .

What in vitro assays evaluate its biological activity?

Q. Advanced Research Focus

  • Cytotoxicity Screening: MTT assays on cancer cell lines (e.g., MCF-7, HT-29) with IC50 values compared to controls like doxorubicin .
  • Enzyme Inhibition: α-Glucosidase inhibition assays (IC50 measurement) using p-nitrophenyl glucopyranoside as substrate, with acarbose as a reference (IC50 ~378 μM) .
  • DNA Synthesis Inhibition: Radiolabeled thymidine incorporation in glioma (C6) cells to assess antiproliferative effects .

How do substituents on the hydrazide moiety modulate pharmacological activity?

Q. Advanced Research Focus

  • Electron-Withdrawing Groups (e.g., Cl, NO₂): Enhance enzyme inhibition (e.g., α-glucosidase IC50 values drop from ~7 μM to ~3 μM with dichlorophenyl vs. methyl groups) via improved target binding .
  • Hydrophobic Substituents: Benzothiazole or benzimidazole derivatives increase anticancer activity by enhancing membrane permeability (e.g., 4j in HT-29 cells: IC50 = 8.2 μM) .
  • Schiff Base Formation: Conjugation with indole or coumarin aldehydes improves selectivity for cancer cells over healthy fibroblasts (NIH3T3) .

What computational methods support mechanistic studies?

Q. Advanced Research Focus

  • Molecular Docking: AutoDock Vina or Schrödinger Suite to predict binding to α-glucosidase (PDB: 2ZE0) or DNA gyrase .
  • DFT Calculations: Optimize geometry at B3LYP/6-31G(d) level to correlate electronic properties (e.g., HOMO-LUMO gaps) with antioxidant activity .
  • Pharmacophore Modeling: Identify critical hydrogen-bond acceptors (e.g., carbonyl oxygen) and aromatic features for kinase inhibition .

How are stability and reactivity assessed under experimental conditions?

Q. Advanced Research Focus

  • Thermogravimetric Analysis (TGA): Determine decomposition temperature (Td ~220°C) to guide storage conditions (e.g., desiccators at 4°C) .
  • pH-Dependent Stability: Monitor hydrazide hydrolysis in buffers (pH 1–12) via HPLC, showing maximal stability at pH 6–8 .
  • Light Sensitivity: UV-Vis spectroscopy to detect degradation products under UV exposure (λ = 254 nm) .

What are the challenges in resolving contradictory bioactivity data?

Q. Advanced Research Focus

  • Cell Line Variability: Discrepancies in IC50 values (e.g., C6 vs. A549 cells) may arise from differences in efflux pump expression (e.g., P-gp) .
  • Assay Interference: Hydrazides can react with MTT reagents, necessitating validation via alternative assays (e.g., SRB) .
  • Solubility Artifacts: Use co-solvents (≤1% DMSO) and dynamic light scattering (DLS) to confirm compound dispersion .

How is regioselectivity achieved in derivatization reactions?

Q. Advanced Research Focus

  • Directing Groups: The 2,5-dichlorophenylamino group directs electrophilic substitution to the para position of the benzene ring .
  • Catalytic Methods: Pd(OAc)₂/Xantphos enables Suzuki-Miyaura coupling at the hydrazide nitrogen for biaryl derivatives .
  • Microwave Assistance: Reduces reaction time for heterocycle formation (e.g., oxadiazoles from hydrazides) from 18 h to 30 min .

What analytical techniques quantify purity and degradation?

Q. Advanced Research Focus

  • HPLC-MS: C18 columns with acetonitrile/water gradients (0.1% formic acid) resolve hydrazide peaks (retention time ~6.5 min) .
  • TLC Validation: Silica gel 60 F254 plates with ethyl acetate/hexane (3:7) visualize spots under UV (Rf ~0.4) .
  • Karl Fischer Titration: Measures residual water (<0.2%) in recrystallized samples to prevent hydrolysis .

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